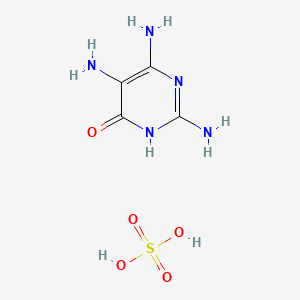
6-羟基-2,4,5-三氨基嘧啶硫酸盐
描述
6-Hydroxy-2,4,5-triaminopyrimidine sulfate is a chemical compound with the empirical formula C4H7N5O·H2SO4 . It has a molecular weight of 239.21 . It is a yellow solid and appears as a slight yellow powder .
Molecular Structure Analysis
The SMILES string for 6-Hydroxy-2,4,5-triaminopyrimidine sulfate isNc1nc(N)c(N)c(O)n1 . The InChI is 1S/C4H7N5O/c5-1-2(6)8-4(7)9-3(1)10/h5H2,(H5,6,7,8,9,10) . Physical And Chemical Properties Analysis
6-Hydroxy-2,4,5-triaminopyrimidine sulfate has a melting point of ≥300 °C . It is sparingly soluble in aqueous acid . It should be stored below +30°C or at 0-8 °C .科学研究应用
血管舒张研究
6-羟基-2,4,5-三氨基嘧啶硫酸盐因其在血管舒张方面的潜力而受到研究。研究人员发现,源自三氨基嘧啶的某些硫酸盐具有降压作用,可能通过直接的血管舒张作用 (McCall 等,1983)。
核黄素生物合成
该化合物已被确定为酿酒酵母 rib7 突变体中核黄素生物合成中的中间体,表明其在代谢途径中的重要作用 (Bacher & Lingens,1971)。
分光光度法分析
它在分光光度法分析中也很重要,特别是在嘧啶衍生物的定量测定中。该应用对于理解某些化学过程的完成至关重要,例如嘧啶合成中的氢化 (Shikhaleva & Kustanovich,1969)。
与自由基的反应研究
已经对 6-羟基-2,4,5-三氨基嘧啶硫酸盐与各种自由基反应的动力学和机理进行了研究。这项研究对于了解该化合物在氧化应激条件下的行为非常重要 (Joshi,2018)。
放射性药物的合成
该化合物在放射性药物的合成中发挥作用。例如,它已被用于甲酸吗啉盐的合成,并进一步用于标记的嘌呤碱的合成 (Sharma、Alderfer 和 Box,1983)。
光谱和结构研究
已经对 6-羟基-2,4,5-三氨基嘧啶衍生物(包括 5-芳基偶氮和 5-芳基亚氨基衍生物)的结构和光谱进行了研究。这些研究有助于了解这些化合物的物理和化学性质 (Belodedova 等,1988)。
腐蚀抑制
该化合物因其在钢表面的腐蚀抑制性能而受到探索。这项研究提供了对该化合物在工业环境中防止材料降解的潜在应用的见解 (Masoud 等,2010)。
安全和危害
6-Hydroxy-2,4,5-triaminopyrimidine sulfate is classified as a skin irritant (Skin Irrit. 2, H315), an eye irritant (Eye Irrit. 2, H319), and may cause respiratory irritation (STOT SE 3, H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/clothing/eye/face protection, and store in a well-ventilated place .
作用机制
Target of Action
It has been suggested that it may interact with riboswitches , which are regulatory elements modulating gene expression in response to specific metabolite binding .
Mode of Action
It is suggested that it may act as a ligand for riboswitches . Riboswitches are known to modulate gene expression in response to the binding of specific metabolites . Therefore, it is possible that this compound may influence gene expression through its interaction with riboswitches .
Biochemical Pathways
Given its potential interaction with riboswitches , it may influence various metabolic pathways regulated by these genetic elements.
Result of Action
Given its potential interaction with riboswitches , it may influence gene expression and thus have broad effects at the molecular and cellular levels.
属性
IUPAC Name |
sulfuric acid;2,4,5-triamino-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKNEEODWFLVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1004-75-7 (Parent) | |
| Record name | 2,5,6-Triamino-4-pyrimidinol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039267748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80192518 | |
| Record name | 2,5,6-Triamino-4(1H)-pyrimidinone sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2,4,5-triaminopyrimidine sulfate | |
CAS RN |
39267-74-8, 35011-47-3 | |
| Record name | 2,5,6-Triamino-4-hydroxypyrimidine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39267-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone, 2,5,6-triamino-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35011-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,6-Triamino-4-pyrimidinol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039267748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC 167378 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035011473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35011-47-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5,6-Triamino-4(1H)-pyrimidinone sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,6-triaminopyrimidin-4(1H)-one sulfate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5,6-triaminopyrimidin-4(1H)-one sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5,6-TRIAMINO-4-PYRIMIDINOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SZ7ZX1H0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,4,5-Triamino-6-hydroxypyrimidine sulfate in organic synthesis?
A1: 2,4,5-Triamino-6-hydroxypyrimidine sulfate serves as a crucial starting material in the synthesis of [8-13C]guanine []. This labeled guanine is valuable in research for tracing metabolic pathways and understanding biological processes involving this important purine base.
Q2: How is 2,4,5-Triamino-6-hydroxypyrimidine sulfate utilized in the synthesis of [8-13C]guanine?
A2: Instead of using the more complex [13C]-N-formylmorpholine, researchers discovered that reacting 2,4,5-Triamino-6-hydroxypyrimidine sulfate directly with morpholinium [13C]formate at 200°C yields [8-13C]guanine with high efficiency (80% yield) []. This method bypasses the isolation of intermediate compounds, simplifying the synthesis process. Importantly, mass spectrometry analysis confirmed that the 13C label from morpholinium [13C]formate is incorporated specifically at the 8-position of guanine without isotopic scrambling [].
Q3: Are there alternative methods to produce 2,4,5-Triamino-6-hydroxypyrimidine sulfate with potential advantages?
A3: Yes, a more environmentally friendly method for producing 2,4,5-triamino-6-hydroxypyrimidine sulfate has been developed []. This method uses catalytic hydrogenation of 2,4-diamido-5-nitroso-6-hydroxypyrimidine under neutral conditions, followed by acidification with sulfuric acid. This approach significantly reduces acid and alkali consumption compared to traditional methods, leading to lower production costs and a cleaner process [].
Q4: Besides guanine, can 2,4,5-Triamino-6-hydroxypyrimidine sulfate be used to synthesize other important biomolecules?
A4: Yes, the same principle applied to [8-13C]guanine synthesis can be extended to adenine production []. Reacting 4,5,6-triaminopyrimidine sulfate with morpholinium [13C]formate under similar conditions yields adenine with an 85% yield []. This highlights the versatility of 2,4,5-Triamino-6-hydroxypyrimidine sulfate as a building block for important purine bases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate](/img/structure/B1417371.png)


![Methyl 4-{[(imidazo[1,2-a]pyridin-7-ylcarbonyl)hydrazono]methyl}benzoate](/img/structure/B1417376.png)






